molecular formula C14H19NO3 B12945188 tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate

tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate

Katalognummer: B12945188
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: GMWONMAINVSPQU-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate is an organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl (S)-3-phenyl-2-oxazolidinone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific substituents on the isoxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The isoxazolidine ring can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl (S)-3-phenyl-2-oxazolidinone: A precursor in the synthesis of tert-Butyl (S)-3-phenylisoxazolidine-2-carboxylate.

    tert-Butyl (S)-3-phenyl-4-isoxazolidinone: A structural isomer with different reactivity and properties.

    tert-Butyl (S)-3-phenyl-5-isoxazolidinone: Another isomer with unique chemical behavior.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications .

Eigenschaften

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

tert-butyl (3S)-3-phenyl-1,2-oxazolidine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-12(9-10-17-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1

InChI-Schlüssel

GMWONMAINVSPQU-LBPRGKRZSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1[C@@H](CCO1)C2=CC=CC=C2

Kanonische SMILES

CC(C)(C)OC(=O)N1C(CCO1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.